molecular formula C11H15NO3 B6612098 Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate CAS No. 19005-96-0

Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate

Cat. No. B6612098
CAS RN: 19005-96-0
M. Wt: 209.24 g/mol
InChI Key: MTULIBOIVHNSSG-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . Pyrrole and its analogs are considered potential sources of biologically active compounds and can be found in many natural products .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine . For instance, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole . The solid product can be collected by vacuum filtration and washed with water to yield the final product .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate can be analyzed using various techniques. The 3D structure of the molecule can be viewed using computational methods . The molecular weight of the compound is 195.215 Da .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . The structure–activity relationship studies have been discussed along with their therapeutic applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate include a predicted density of 1.173±0.06 g/cm3, a melting point of 164.0 to 168.0 °C, a predicted boiling point of 358.4±42.0 °C, a flashing point of 170.5°C, and a vapor pressure of 2.56E-05mmHg at 25°C . The refractive index of the compound is 1.556 .

Scientific Research Applications

Biological Activities

Pyrrole, a component of the compound, is known to be a biologically active scaffold possessing diverse activities . It is found in many natural products and is considered a potential source of biologically active compounds .

Drug Discovery

The structure of pyrrole is an attractive scaffold for drug discovery research . It has been used in the production of various drugs, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, and antimalarial .

Synthesis of Pyrrolopyrazine Derivatives

Pyrrole derivatives have been used in the synthesis of pyrrolopyrazine derivatives . These derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Treatment of Flaviviruses Diseases

5-formyl-1,2,3-triazole-4-carboxylic acids, which can be synthesized from the compound, have been used in the synthesis of purine nucleoside analogues for treating flaviviruses diseases .

Inhibition of Platelet Activation

Cyclic amine derivatives, which can be synthesized from the compound, have been used as platelet activation inhibitors .

Enhancement of Drug Physicochemical Properties

The compound can be used in the formation of cocrystals, an important class of crystalline materials. These cocrystals can enhance the physicochemical properties of drugs, such as solubility and bioavailability .

Mechanism of Action

While the specific mechanism of action for Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate is not mentioned in the retrieved papers, pyrrole derivatives are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Given the diverse nature of activities of pyrrole and its derivatives, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research could focus on synthesizing new pyrrole derivatives and studying their biological activities.

properties

IUPAC Name

ethyl 5-formyl-1,2,4-trimethylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-5-15-11(14)10-7(2)9(6-13)12(4)8(10)3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTULIBOIVHNSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204353
Record name Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate

CAS RN

19005-96-0
Record name Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19005-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-formyl-1,2,4-trimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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